molecular formula C23H24ClN3O5 B11428330 3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

Cat. No.: B11428330
M. Wt: 457.9 g/mol
InChI Key: AFAMMQVMYCWOBJ-UHFFFAOYSA-N
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Description

3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzodioxole moiety, a pyridazinone ring, and an adamantane carboxylic acid group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid involves multiple steps, starting with the preparation of the benzodioxole derivative. This is followed by the formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydropyridazine derivatives, and various substituted pyridazinone compounds .

Scientific Research Applications

3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, while the pyridazinone ring can modulate receptor activity. These interactions lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-{[(2H-1,3-Benzodioxol-5-YL)methyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its adamantane carboxylic acid group provides enhanced stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethylamino)-5-chloro-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C23H24ClN3O5/c24-19-16(25-9-13-1-2-17-18(4-13)32-12-31-17)10-26-27(20(19)28)23-7-14-3-15(8-23)6-22(5-14,11-23)21(29)30/h1-2,4,10,14-15,25H,3,5-9,11-12H2,(H,29,30)

InChI Key

AFAMMQVMYCWOBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC6=C(C=C5)OCO6)Cl)C(=O)O

Origin of Product

United States

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